(S)-2-Amino-5-guanidinopentanamide dihydrochloride

Catalog No.
S688519
CAS No.
14975-30-5
M.F
C6H17Cl2N5O
M. Wt
246.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-5-guanidinopentanamide dihydrochloride

CAS Number

14975-30-5

Product Name

(S)-2-Amino-5-guanidinopentanamide dihydrochloride

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanamide;dihydrochloride

Molecular Formula

C6H17Cl2N5O

Molecular Weight

246.14 g/mol

InChI

InChI=1S/C6H15N5O.2ClH/c7-4(5(8)12)2-1-3-11-6(9)10;;/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11);2*1H/t4-;;/m0../s1

InChI Key

LYMQLFYWIDCFLC-FHNDMYTFSA-N

SMILES

C(CC(C(=O)N)N)CN=C(N)N.Cl.Cl

Synonyms

14975-30-5;(S)-2-Amino-5-guanidinopentanamidedihydrochloride;L-Argininamidedihydrochloride;H-Arg-NH2.2HCl;L-Arginineamidedihydrochloride;C6H17Cl2N5O;H-Arg-NH2dihydrochloride;H-ARG-NH22HCL;SCHEMBL118624;CTK7D2123;LYMQLFYWIDCFLC-FHNDMYTFSA-N;MolPort-016-580-283;ANW-59240;SBB067449;AM81514;AN-7832;RTR-006081;AK-41430;KB-53126;TR-006081;ST24036007;V1220;K-4762;H-Arg-NH2invertedexclamationmarkcurrency2HCl;H-Arg-NH2?invertedexclamationmarkcurrency2HCl

Canonical SMILES

C(CC(C(=O)N)N)CN=C(N)N.Cl.Cl

Isomeric SMILES

C(C[C@@H](C(=O)N)N)CN=C(N)N.Cl.Cl

Alias and CAS Number:

(S)-2-Amino-5-guanidinopentanamide dihydrochloride is also known as L-Arginine amide dihydrochloride and S-AGP. Its CAS number is 14975-30-5 [Santa Cruz Biotechnology].

Potential Therapeutic Applications:

S-AGP is being explored for its potential therapeutic effects in various areas, including:

  • Neurodegenerative diseases: Studies suggest S-AGP may improve cognitive function and protect neurons in Alzheimer's disease and Parkinson's disease [, ].

Mechanism of Action:

  • Modulating nitric oxide production: S-AGP may influence the production of nitric oxide, a signaling molecule involved in various physiological processes [].
  • Enhancing arginine bioavailability: S-AGP is a derivative of L-arginine, an essential amino acid. It may increase the availability of L-arginine in the body, which is important for protein synthesis and other biological functions [].

Current Stage of Research:

Research on S-AGP is still in its early stages. Preclinical studies have shown promising results, but more clinical trials are needed to evaluate its safety and efficacy in humans [].

(S)-2-Amino-5-guanidinopentanamide dihydrochloride is a synthetic compound characterized by its unique structure, which includes an amino group, a guanidine group, and a pentanamide backbone. This compound is notable for its potential therapeutic applications, particularly in the fields of biochemistry and pharmacology. The presence of both amino and guanidine functionalities suggests its involvement in various biochemical processes, including enzymatic reactions and interactions with biological macromolecules.

The chemical reactivity of (S)-2-Amino-5-guanidinopentanamide dihydrochloride can be analyzed through several types of reactions typical for compounds containing amine and guanidine groups. These include:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, participating in reactions with electrophiles.
  • Acid-base reactions: The guanidine moiety can donate protons, making the compound a weak base.
  • Formation of peptide bonds: The amine can react with carboxylic acids to form amides, which is crucial in peptide synthesis.

These reactions are fundamental to its biological activity and potential applications in drug development.

Research indicates that (S)-2-Amino-5-guanidinopentanamide dihydrochloride exhibits various biological activities. Its structural features allow it to interact with specific enzymes and receptors, potentially influencing metabolic pathways. The compound has been studied for its effects on:

  • Antimicrobial activity: Exhibiting potential against certain bacterial strains.
  • Antidiabetic properties: Inhibiting enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism.
  • Neuroprotective effects: Showing promise in modulating neuroinflammatory responses.

These activities highlight its therapeutic potential in treating various conditions.

The synthesis of (S)-2-Amino-5-guanidinopentanamide dihydrochloride typically involves multi-step organic reactions. Common methods include:

  • Starting materials: Utilizing readily available amino acids or their derivatives.
  • Guanidination: Introducing the guanidine functionality through reactions with cyanamide or similar reagents.
  • Formation of dihydrochloride salt: Neutralizing the free base form with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability.

This synthetic pathway allows for the production of high-purity compounds suitable for biological testing.

(S)-2-Amino-5-guanidinopentanamide dihydrochloride has several applications across various fields:

  • Pharmaceutical development: As a potential lead compound for drug discovery targeting metabolic disorders and infections.
  • Biochemical research: Serving as a tool for studying enzyme kinetics and metabolic pathways.
  • Agricultural chemistry: Investigating its role as a biopesticide or growth regulator.

These applications underscore the compound's versatility in both research and practical uses.

Interaction studies involving (S)-2-Amino-5-guanidinopentanamide dihydrochloride often focus on its binding affinity to various biological targets. Techniques used include:

  • Molecular docking studies: To predict binding interactions with enzymes or receptors.
  • High-throughput screening assays: To evaluate biological activity against a range of targets.
  • In vitro assays: Assessing cytotoxicity and selectivity against cancer cell lines or microbial strains.

These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with (S)-2-Amino-5-guanidinopentanamide dihydrochloride. A comparison highlights its unique features:

Compound NameStructure FeaturesBiological Activity
L-arginineContains guanidine group; involved in nitric oxide synthesisVasodilator; immune response modulation
GuanidineSimple guanidine structureAntimicrobial; metabolic effects
5-aminoimidazole-4-carboxamide ribonucleotideContains imidazole; involved in purine metabolismAnticancer; metabolic regulation

(S)-2-Amino-5-guanidinopentanamide dihydrochloride is unique due to its specific combination of amino acid structure and guanidine functionality, offering distinct biochemical properties that differentiate it from these similar compounds.

This detailed examination underscores the significance of (S)-2-Amino-5-guanidinopentanamide dihydrochloride in both scientific research and potential therapeutic applications, emphasizing its importance as a subject of ongoing study in medicinal chemistry.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

6

Exact Mass

245.0810156 g/mol

Monoisotopic Mass

245.0810156 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-08-15

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